molecular formula C8H9NO2 B3047882 4-Pyridineacetic acid, 2-methyl- CAS No. 147028-79-3

4-Pyridineacetic acid, 2-methyl-

Cat. No. B3047882
CAS RN: 147028-79-3
M. Wt: 151.16 g/mol
InChI Key: AFQJGTAZJOXKSJ-UHFFFAOYSA-N
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Description

“4-Pyridineacetic acid, 2-methyl-” is a chemical compound with the molecular formula C8H9NO2 . It is also known as "(2-METHYL-4-PYRIDINYL)ACETIC ACID" .


Molecular Structure Analysis

The molecular structure of “4-Pyridineacetic acid, 2-methyl-” consists of a pyridine ring with a methyl group and an acetic acid group attached . The molecular weight of this compound is 151.16 g/mol .

Scientific Research Applications

Drug Delivery Systems

4-Pyridineacetic acid, 2-methyl-, as part of a dihydropyridine carrier system, has been explored for its utility in delivering therapeutic agents to the brain. This system leverages the redox characteristics of dihydropyridine and pyridinium salts to achieve specific delivery and sustained release of drugs, such as dideoxynucleosides, to the brain. This approach aims to address neurological disorders, including complications from AIDS, by facilitating the transport of drugs across the blood-brain barrier and ensuring their prolonged availability within the brain tissue (Palomino, Kessel, & Horwitz, 1989).

Analgesic Effects

The analgesic potential of derivatives of pyridine, including 4-pyridineacetic acid, 2-methyl-, has been studied in various animal models. These derivatives have shown significant analgesic effects in tests such as acetic acid-induced writhing and formalin tests in mice. The structural properties of these compounds, particularly the absence of polar moieties, suggest their efficient penetration into lipophilic sites of action, which contributes to their analgesic efficacy (Hajhashemi, Saghaei, Fassihi, & Mojiri-Froshani, 2012).

Metabolic Pathways

Research on the metabolic pathways of pyridine compounds, including 4-pyridineacetic acid, 2-methyl-, reveals the process of N-methylation and quaternization. This metabolic activity has been observed in various species and is crucial for understanding the pharmacokinetics and potential toxicological implications of pyridine-based drugs. The extent of N-methylation varies among species, influencing the drug's metabolism and its biological effects (D’souza, Caldwell, & Smith, 1980).

Neurotoxicity Studies

The neurotoxic effects of pyridine derivatives, including 4-pyridineacetic acid, 2-methyl-, have been examined in various models to understand their impact on neuronal pathways. Such studies are essential for assessing the safety and potential neurotoxic risks associated with the use of pyridine-based compounds in medical treatments (Heikkila, Nicklas, Vyas, & Duvoisin, 1985).

properties

IUPAC Name

2-(2-methylpyridin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-4-7(2-3-9-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQJGTAZJOXKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00608449
Record name (2-Methylpyridin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridineacetic acid, 2-methyl-

CAS RN

147028-79-3
Record name 2-Methyl-4-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147028-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methylpyridin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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